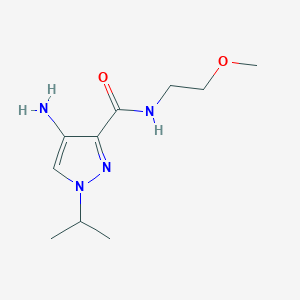
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to activate the AMP-activated protein kinase (AMPK) pathway.
Mécanisme D'action
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide activates the AMPK pathway by binding to the γ-subunit of the AMPK complex. This binding leads to conformational changes in the complex, resulting in increased phosphorylation of the α-subunit, which activates AMPK. Activation of AMPK leads to downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as decreased lipogenesis and gluconeogenesis. 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has also been found to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for the AMPK pathway. This allows researchers to study the effects of AMPK activation without the confounding effects of other signaling pathways. However, one limitation of using 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration for each experimental system.
Orientations Futures
For research on 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide include further elucidation of its mechanism of action and downstream effects, as well as the development of more potent and selective AMPK activators. Additionally, studies on the potential therapeutic applications of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in various diseases are needed. Finally, the use of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylic acid with 2-methoxyethylamine. The resulting intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-aminopyrazole to yield 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. The compound has been found to activate the AMPK pathway, which plays a critical role in regulating energy metabolism and glucose homeostasis. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all beneficial for the treatment of metabolic disorders.
Propriétés
IUPAC Name |
4-amino-N-(2-methoxyethyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-7(2)14-6-8(11)9(13-14)10(15)12-4-5-16-3/h6-7H,4-5,11H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMWYUFXWDDWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

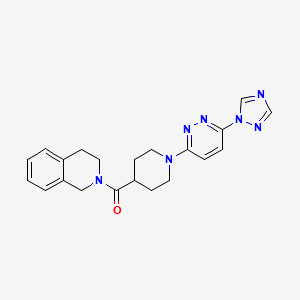
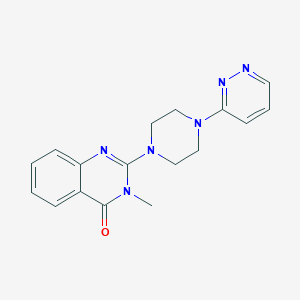

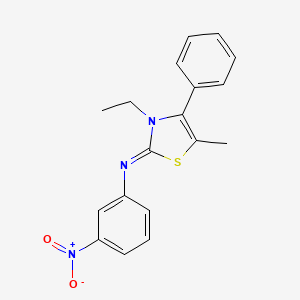
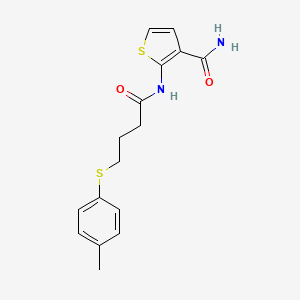
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2852403.png)



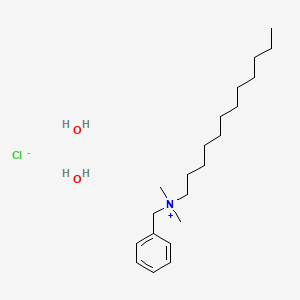
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2852418.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)